Dimethenamid-P
Overview
Description
Dimethenamid-P is a chloroacetamide herbicide, known chemically as S-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) acetamide . It is widely used as a pre-emergent or early post-emergent herbicide to control a broad spectrum of annual grasses and some broadleaf weeds . The compound is particularly effective because it is taken up through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings, reducing cell division and plant growth .
Mechanism of Action
Target of Action
Dimethenamid-P is a chloroacetamide herbicide . It primarily targets the biosynthesis of long-chain fatty acids . These fatty acids play a crucial role in cell division and elongation processes .
Mode of Action
This compound acts by inhibiting lipid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of long-chain fatty acids . By inhibiting this pathway, this compound disrupts cell division and elongation, which are vital processes for the growth and development of plants .
Pharmacokinetics
This compound is a soil-applied herbicide . It is highly soluble in water and has a low volatility . It is moderately toxic to birds, fish, aquatic invertebrates, and algae but more so to aquatic plants .
Action Environment
The action of this compound is influenced by environmental factors such as soil composition and conditions . It primarily partitions into heterogeneous surface sites on clay minerals and organic matter (OM) and diffuses into soil micropores . Factors such as soil organic matter, sand, and Al oxides positively correlate with the herbicide distribution coefficient (Kd), whereas clay, silt, Fe oxides, alkaline pH, and EC show a negative correlation with the Kd values . These factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Dimethenamid-P is absorbed through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings . It inhibits cell division and plant growth by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane integrity and function .
Cellular Effects
This compound exerts its effects at the cellular level by reducing cell division and stunting growth . This effectively controls a broad spectrum of annual grasses and some broadleaf weeds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its uptake by the plant, leading to reduced cell division and stunted growth . It interferes with the synthesis of very long-chain fatty acids, which are essential for cell membrane integrity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the rate-determining phase of sorption kinetics of this compound in soils followed a pseudo-second-order model . It is not expected to be persistent in soil systems but may be persistent in water depending on local conditions .
Metabolic Pathways
The metabolic pathway of this compound was primarily through glutathione conjugation . Other pathways involved reductive dechlorination, oxidation, hydroxylation, O-demethylation, and cyclization as well as conjugation with glucuronic acid .
Transport and Distribution
This compound primarily partitions into heterogeneous surface sites on clay minerals and organic matter and diffuses into soil micropores . The distribution of this compound in the environment is influenced by various factors such as soil organic matter, sand, and Al oxides .
Preparation Methods
The synthesis of Dimethenamid-P involves several steps. One method includes:
First Contact Reaction: Reacting 2,4-dimethyl-3-aminothiophene with ®-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate to obtain N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester.
Reduction: Reducing the ester with lithium aluminum hydride to obtain (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol.
Chloroacetylation: Reacting the product with chloroacetyl chloride to obtain (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl)amino]-N-(2-hydroxy-L-methylethyl) acetamide.
Etherification: Finally, etherifying the product to obtain this compound.
Chemical Reactions Analysis
Dimethenamid-P undergoes various chemical reactions:
Oxidation: It can be oxidized by cytochrome P450 enzymes.
Reduction: Reductive dechlorination is another pathway.
Substitution: It undergoes substitution reactions, particularly with glutathione conjugation.
Hydrolysis: Stable in pH 5.0, pH 7.0, and pH 9.0 sterile buffer solutions at 25°C for 31 days.
Scientific Research Applications
Dimethenamid-P is extensively used in agriculture to control weeds in crops like maize, soybean, and sunflower . It is also studied for its environmental impact and persistence in soil and water . Research has shown that this compound can be used at reduced rates when combined with other herbicides, minimizing environmental impact while maintaining efficacy .
Comparison with Similar Compounds
Dimethenamid-P is part of the chloroacetamide family of herbicides, which includes compounds like metazachlor and pyroxasulfone . Compared to these, this compound is unique due to its higher activity on weeds, allowing for lower application rates . This makes it more environmentally friendly and cost-effective .
Conclusion
This compound is a highly effective herbicide with a broad spectrum of activity Its unique mechanism of action and ability to be used at lower rates make it a valuable tool in modern agriculture
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034542 | |
Record name | Dimethenamid-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>= 280 °C, BP: 122.6 °C at 0.07 mm Hg | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1449 mg/L at 25 °C, In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C) | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.195 at 25 °C | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.83X10-5 mm Hg /2.51 mPa/ at 25 °C | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faintly yellow viscous liquid, Yellow-brown, clear liquid, Dark brown liquid | |
CAS No. |
163515-14-8 | |
Record name | Dimethenamid P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163515-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethenamid-P [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethenamid-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1S)-2-methoxy-1-methylethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHENAMID-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H95J2H62E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
<-50 °C | |
Record name | Dimethenamid-P | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dimethenamid-P is a chloroacetamide herbicide that inhibits very-long-chain fatty acid (VLCFA) elongase, an enzyme crucial for cell membrane synthesis in plants [, , , ]. By disrupting lipid biosynthesis, this compound ultimately inhibits plant growth and leads to weed death.
A: VLCFAs are essential components of cell membranes, particularly in the expanding tissues of plants [, , ]. Inhibiting VLCFA elongase disrupts the formation of these membranes, leading to stunted growth, chlorosis (yellowing), and eventual death of susceptible weeds.
A: The molecular formula of this compound is C13H22ClNO2, and its molecular weight is 263.78 g/mol [].
A: While the provided research articles don't delve deeply into spectroscopic data, this compound can be analyzed using common techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy []. These techniques can provide detailed information about its structure and purity.
A: this compound exhibits varying levels of soil binding depending on soil properties, with a strong correlation to soil organic matter [, , ]. This binding can influence its availability for uptake by weeds and its persistence in the soil environment.
A: Research has indicated the potential of this compound in controlling glyphosate-resistant weeds, especially when used in sequential or integrated weed management programs [, , ]. Its effectiveness against specific resistant biotypes needs further investigation.
A: this compound has been registered for use in various crops, including sugarbeet, field corn, dry edible bean, potato, and soybean [, , , , , , , , , , , , , ]. Tolerance can vary among different cultivars within each crop species.
A: Some studies have reported instances of crop injury from this compound, particularly in sugarbeet and dry bean, depending on the application rate, timing, and environmental conditions [, , , , , ]. Selecting tolerant cultivars and adjusting application practices can help minimize the risk of crop injury.
A: While the research articles provided do not specifically report resistance to this compound, the potential for resistance development exists with any herbicide []. Monitoring for potential resistance and implementing diverse weed management strategies are crucial to mitigate resistance development.
A: Research has identified multiple herbicide-resistant waterhemp populations with reduced sensitivity to various VLCFA-inhibiting herbicides, including this compound []. This suggests that cross-resistance with other herbicides within the same mode of action group is possible.
A: this compound binds to soil organic matter, which influences its persistence and potential for leaching [, , ]. Microorganisms play a role in its degradation, ultimately breaking it down into non-toxic compounds.
A: While the research articles provided do not specifically focus on detailed ecotoxicological studies, it is crucial to consider the potential impact of this compound on non-target organisms and aquatic ecosystems []. Responsible application practices and monitoring are essential to minimize any negative environmental effects.
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